molecular formula C18H12N4O4 B8518738 Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene CAS No. 31370-61-3

Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene

Cat. No. B8518738
CAS RN: 31370-61-3
M. Wt: 348.3 g/mol
InChI Key: LNKSOGFDOODVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toluene Diisocyanate is a synthetic mixture of the 2,4- and 2,6-isomers is a volatile, colorless to pale yellow liquid that is soluble in many organic solvents. These isomers are used primarily in the synthesis of polyurethane foams. When heated to decomposition, toluene diisocyanate emits toxic fumes of cyanides and nitrogen oxides. Exposure of humans to toluene diisocyanate causes tissue irritation, especially to the mucous membranes, and can produce severe respiratory problems. These isomers are reasonably anticipated to be human carcinogens. (NCI05)

properties

CAS RN

31370-61-3

Product Name

Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene

Molecular Formula

C18H12N4O4

Molecular Weight

348.3 g/mol

IUPAC Name

1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene

InChI

InChI=1S/2C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2*2-4H,1H3

InChI Key

LNKSOGFDOODVSP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O

Related CAS

31370-61-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene
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Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene
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Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene
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Benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene

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